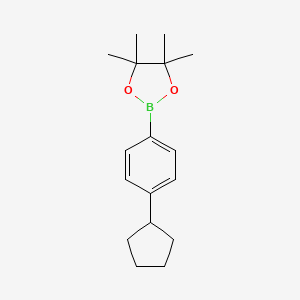

2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-9-14(10-12-15)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOIIZCFKHGMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclopentylphenylboronic acid with a suitable diol under acidic conditions. The reaction proceeds via the formation of a boronic ester intermediate, which is then purified to obtain the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

Boronic esters are widely used in Suzuki-Miyaura cross-couplings to form biaryl or alkyl-aryl bonds. The compound’s boronic ester moiety enables participation in such reactions under palladium or nickel catalysis.

-

General Reaction :

-

Key Features :

Protodeborylation and Hydrolysis

Pinacol boronic esters are stable under basic conditions but can hydrolyze to boronic acids in acidic or aqueous media.

-

Hydrolysis :

Transmetallation Reactions

Boronic esters can transfer the aryl group to transition metals (e.g., Rh, Cu) for C–H activation or conjugate addition reactions.

Cyclopropanation Reactions

While not directly observed for this compound, related boronic esters (e.g., 2-(diiodomethyl)-dioxaborolane) participate in Simmons-Smith cyclopropanation via zinc carbenoid intermediates .

Oxidative Transformations

The aryl group can be oxidized to phenolic derivatives under strong oxidizing conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex molecules through cross-coupling reactions. Its ability to form stable carbon-carbon bonds makes it a versatile reagent in the construction of molecular frameworks.

Biology: In biological research, 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of bioconjugation techniques, where it facilitates the labeling of biomolecules for imaging and diagnostic purposes.

Medicine: The compound is utilized in the synthesis of drug candidates, particularly in the pharmaceutical industry, where it aids in the creation of new therapeutic agents through efficient and selective coupling reactions.

Industry: In the materials science industry, this compound is used to develop advanced materials with specific properties, such as polymers and organic electronic devices.

Wirkmechanismus

The mechanism by which 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that participate in the coupling reaction.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares structural analogs, emphasizing substituent effects on synthesis, physicochemical properties, and applications.

Structural and Electronic Variations

| Compound Name | Substituent | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Target Compound | 4-Cyclopentylphenyl | C₁₇H₂₃BO₂ | Bulky cyclopentyl group (steric hindrance) |

| 2-(4-Methoxyphenyl) derivative | 4-Methoxyphenyl | C₁₃H₁₉BO₃ | Electron-donating methoxy group |

| 2-(3-Methylsulfonylphenyl) analog | 3-Methylsulfonylphenyl | C₁₃H₁₉BO₄S | Electron-withdrawing sulfonyl group |

| 2-(4-Cyclopropyl-2-fluorophenyl) | 4-Cyclopropyl-2-fluorophenyl | C₁₅H₂₀BFO₂ | Fluorine (inductive effect) + cyclopropane |

| 2-(2,6-Dichloro-3,5-dimethoxyphenyl) | 2,6-Dichloro-3,5-dimethoxyphenyl | C₁₄H₁₈BCl₂O₄ | Halogen + methoxy groups (mixed effects) |

Key Observations :

- Electron-rich substituents (e.g., methoxy) often require mild conditions and yield well (83%) .

- Halogenation (e.g., NCS) achieves high yields (92%) but demands precise stoichiometry .

- Bulky or sterically hindered groups (e.g., cyclopentyl) may reduce yields due to slower reaction kinetics.

Physicochemical Properties

Key Observations :

- ¹¹B NMR shifts cluster around 30–32 ppm for aryl boronic esters, indicating similar electronic environments .

- Methoxy and sulfonyl groups induce distinct ¹H/¹³C shifts, aiding structural characterization .

Application-Specific Comparison

Key Observations :

- Halogenated analogs (e.g., dichloro-dimethoxy) are prioritized for anticancer activity due to their reactivity in cross-couplings .

- Anthracene-based derivatives are favored in materials science for their π-conjugated systems .

- The target compound’s cyclopentyl group may optimize pharmacokinetics in drug design .

Biologische Aktivität

The compound 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 861965-54-0 , belongs to a class of boron-containing compounds known for their diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃BO₃ |

| Molecular Weight | 274.16 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.95 to 2.77 |

| Solubility | High GI absorption |

| BBB Permeability | Yes |

Structural Characteristics

The compound features a dioxaborolane ring, which is crucial for its biological interactions. The presence of cyclopentyl and phenyl groups contributes to its lipophilicity and potential for membrane permeability.

Pharmacological Properties

- Anticancer Activity : Research indicates that boron compounds can exhibit anticancer properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis .

- CYP Enzyme Interaction : The compound has been identified as a substrate for P-glycoprotein (P-gp), suggesting its potential role in drug-drug interactions and pharmacokinetics .

- CYP2D6 Inhibition : It is noted to inhibit CYP2D6, an important enzyme in drug metabolism, which could affect the pharmacokinetics of co-administered drugs .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may stem from:

- Boron's Role : Boron compounds are known to interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function.

- Cell Membrane Interaction : Due to its lipophilic nature, the compound may easily penetrate cell membranes, influencing intracellular signaling pathways.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of various boron compounds, including derivatives similar to this compound. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Study 2: Drug Interaction Profile

In a pharmacokinetic study examining multiple boron compounds' interactions with CYP enzymes, it was found that this compound significantly inhibited CYP2D6 activity. This finding suggests potential implications for patients on concurrent medications metabolized by this enzyme .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via transition-metal-catalyzed borylation. A general procedure involves reacting aryl halides or toluene derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of catalysts such as UiO-Co (0.2 mol%) or other Earth-abundant metal catalysts. For example, 4-methoxytoluene reacts with B₂pin₂ using UiO-Co to yield analogous dioxaborolanes in ~83% yield . For cyclopentyl-substituted derivatives, similar protocols apply, with cyclohexyl or aryl substituents introduced via Suzuki-Miyaura coupling or direct borylation of pre-functionalized substrates .

Q. How is this compound purified after synthesis?

- Methodological Answer : Purification is commonly achieved via flash column chromatography. For instance, derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are purified using gradients of hexane/ethyl acetate (e.g., 25:1), ensuring separation of isomers or byproducts. Yields typically range from 26% to 85%, depending on substituent complexity .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Used to confirm the aromatic and cyclopentyl proton environments. For example, ¹H NMR peaks for cyclopentyl protons appear as multiplet signals between δ 1.5–2.0 ppm, while tetramethyl groups resonate as singlets at δ 1.2–1.3 ppm .

- ¹¹B NMR : Provides confirmation of boron coordination, with typical shifts around δ 30–35 ppm for dioxaborolanes .

- IR and Mass Spectrometry : Validate functional groups (B-O stretching at ~1350 cm⁻¹) and molecular weight .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, which can slow transmetallation steps in Suzuki-Miyaura couplings. Comparative studies on substituted phenylboronates show that bulky groups (e.g., cyclopentyl) reduce coupling efficiency but improve regioselectivity in aryl-aryl bond formation. Kinetic studies using ¹¹B NMR can monitor boronate activation .

Q. What challenges arise in NMR analysis of this compound, and how are they addressed?

- Methodological Answer : Quadrupolar broadening of ¹¹B NMR signals complicates resolution. To mitigate this, high-field NMR (≥400 MHz) and low-temperature acquisition (e.g., 89 K) are employed, as demonstrated in crystallographic studies of ferrocenyl-substituted dioxaborolanes . For ¹³C NMR, carbons adjacent to boron may remain undetected due to quadrupolar effects, necessitating complementary techniques like X-ray crystallography .

Q. How is this compound applied in catalytic systems or medicinal chemistry?

- Methodological Answer :

- Catalysis : The compound serves as a boron source in hydroboration reactions. For example, pinacolborane derivatives catalyze ketone reductions using NaOt-Bu (5 mol%) at ambient temperatures, forming trialkoxyborohydrides as active species .

- Medicinal Chemistry : Derivatives are used to synthesize polyphenolic boronates, which inhibit tumor cell proliferation. For instance, K₂CO₃-mediated alkylation of 2-(4-bromomethylphenyl)-dioxaborolane with bioactive phenols yields anticancer agents (37–55% yields) .

Q. How does the electronic nature of substituents affect the stability of dioxaborolane intermediates?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) stabilize boronates by reducing Lewis acidity, as evidenced by ¹¹B NMR shifts. Conversely, electron-donating groups (e.g., methoxy) increase susceptibility to hydrolysis. Stability under anhydrous conditions is critical for storage and reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.